molecular formula C6H9BrO2 B13334994 Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate

Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate

Cat. No.: B13334994
M. Wt: 193.04 g/mol
InChI Key: SAZVRBIIIQJYQT-UHNVWZDZSA-N
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Description

Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a bromine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the desired product . The use of microreactors also allows for safer handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted cyclopropane derivatives.

    Elimination: Alkenes with varying degrees of substitution.

    Reduction: Cyclopropanol derivatives.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate involves its interaction with molecular targets through nucleophilic substitution or elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles or undergo elimination to form alkenes . These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

SAZVRBIIIQJYQT-UHNVWZDZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1Br

Canonical SMILES

CCOC(=O)C1CC1Br

Origin of Product

United States

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